
Benzene, 1-chloro-2-(1-ethenylbutoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-chloro-2-(1-ethenylbutoxy)-: is an organic compound with the molecular formula C12H15ClO It is a derivative of benzene, where a chlorine atom and a 1-ethenylbutoxy group are substituted on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-chloro-2-(1-ethenylbutoxy)- typically involves the reaction of 1-chloro-2-hydroxybenzene with 1-ethenylbutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Benzene, 1-chloro-2-(1-ethenylbutoxy)- can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by a nucleophile such as hydroxide ion or amine.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of the corresponding alcohol or alkane.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions.
Oxidation: Potassium permanganate, acidic medium, room temperature.
Reduction: Lithium aluminum hydride, dry ether, room temperature.
Major Products Formed:
Substitution: Phenol derivatives, amine derivatives.
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzene, 1-chloro-2-(1-ethenylbutoxy)- is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of aromatic compounds on biological systems. It may also be used in the development of bioactive molecules with potential therapeutic applications.
Industry: In the industrial sector, Benzene, 1-chloro-2-(1-ethenylbutoxy)- can be used in the production of polymers, resins, and other materials with specific properties. Its unique chemical structure allows for the development of materials with enhanced performance characteristics.
Wirkmechanismus
The mechanism of action of Benzene, 1-chloro-2-(1-ethenylbutoxy)- involves its interaction with specific molecular targets in biological systems. The compound can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by a nucleophile. This reaction can lead to the formation of new compounds with different biological activities. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and the conditions under which the reaction occurs.
Vergleich Mit ähnlichen Verbindungen
- Benzene, 1-chloro-2-ethyl-
- Benzene, 1-chloro-2-methoxy-
- Benzene, 1-chloro-2-ethoxy-
Comparison: Benzene, 1-chloro-2-(1-ethenylbutoxy)- is unique due to the presence of the 1-ethenylbutoxy group, which imparts distinct chemical properties compared to other similar compounds For example, Benzene, 1-chloro-2-ethyl- has an ethyl group instead of the 1-ethenylbutoxy group, resulting in different reactivity and applications
Eigenschaften
CAS-Nummer |
918134-65-3 |
|---|---|
Molekularformel |
C12H15ClO |
Molekulargewicht |
210.70 g/mol |
IUPAC-Name |
1-chloro-2-hex-1-en-3-yloxybenzene |
InChI |
InChI=1S/C12H15ClO/c1-3-7-10(4-2)14-12-9-6-5-8-11(12)13/h4-6,8-10H,2-3,7H2,1H3 |
InChI-Schlüssel |
JSSVGKZWCIQJIE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C=C)OC1=CC=CC=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


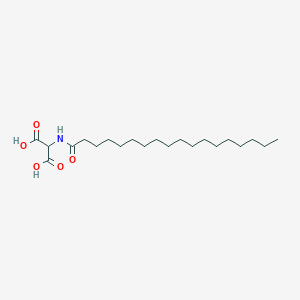
![4-(1H-Pyrrolo[2,3-B]pyridin-3-ylcarbonyl)piperidine](/img/structure/B12603103.png)
![N-1,3-Benzothiazol-2-yl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B12603120.png)
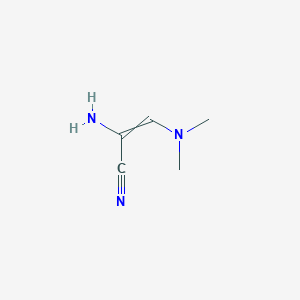
![4-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one](/img/structure/B12603130.png)
![7-Acetyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12603133.png)
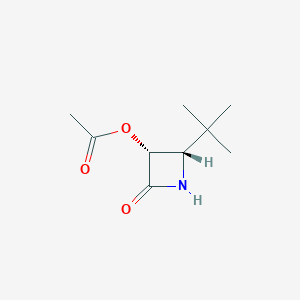
![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, (5R)-](/img/structure/B12603142.png)

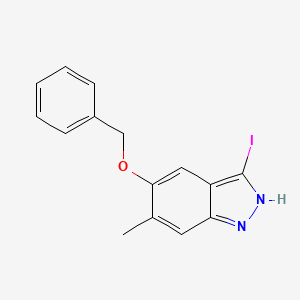
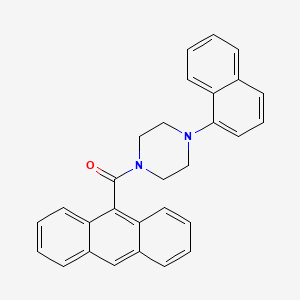
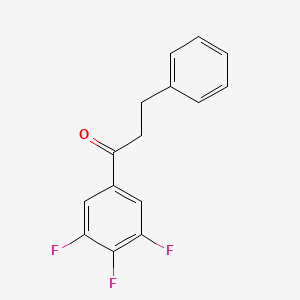
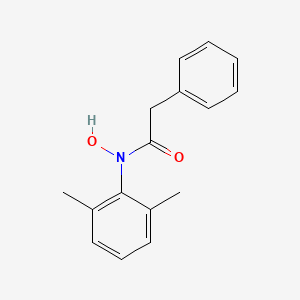
![Phosphonic acid, [[2-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12603171.png)
